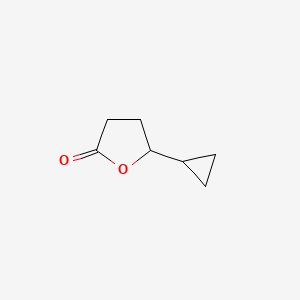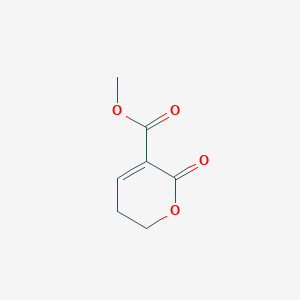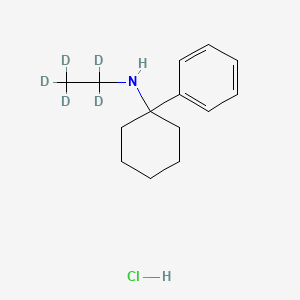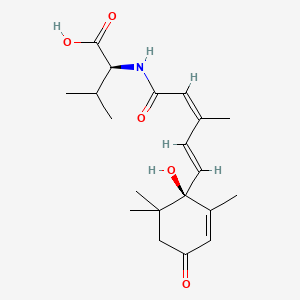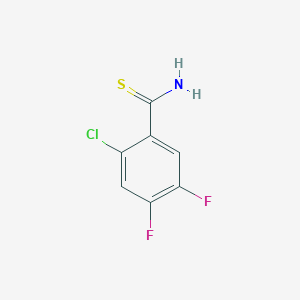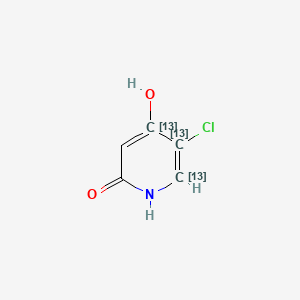
Gimeracil-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gimeracil-13C3 is a labeled compound used primarily in scientific research. It is a derivative of Gimeracil, which is known for its role as a dihydropyrimidine dehydrogenase (DPD) inhibitor. This compound is often used in studies involving metabolic pathways and drug interactions, particularly in the context of cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gimeracil-13C3 typically involves a multi-step process starting from 2,4-dimethoxypyridine. The process includes:
Nucleophilic substitution: 2,4-dimethoxypyridine is treated with sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere to yield 3,5-dichloro-2,4-dimethoxypyridine.
Hydrolysis: The intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.
Isotope labeling: The final step involves introducing the 13C3 label to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Gimeracil-13C3 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
Gimeracil-13C3 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study metabolic pathways and enzyme interactions.
Biology: Researchers use it to investigate cellular processes and drug metabolism.
Medicine: It plays a crucial role in cancer research, particularly in understanding the mechanisms of chemotherapy drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Gimeracil-13C3 functions by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of fluorouracil, a chemotherapeutic agent, thereby increasing its concentration and effectiveness against cancer cells. The molecular target is the DPD enzyme, and the pathway involves the stabilization of fluorouracil levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
Tegafur: Another chemotherapeutic agent that is often used in combination with Gimeracil.
Oteracil: Used alongside Gimeracil to reduce the side effects of chemotherapy.
Cyanuric Acid-13C3: A similar labeled compound used in various research applications.
Uniqueness
Gimeracil-13C3 is unique due to its specific role in inhibiting DPD and its application in enhancing the effectiveness of fluorouracil in cancer treatment. Its labeled form allows for precise tracking and study in metabolic research, making it invaluable in both clinical and laboratory settings.
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
148.52 g/mol |
Nombre IUPAC |
5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
Clave InChI |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
SMILES isomérico |
C1=[13C]([13C](=[13CH]NC1=O)Cl)O |
SMILES canónico |
C1=C(C(=CNC1=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


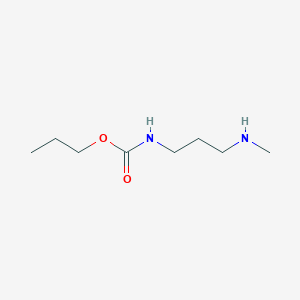
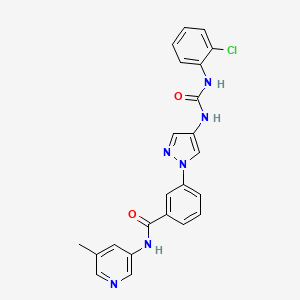
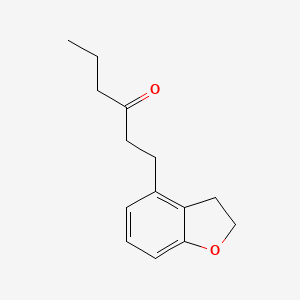
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
